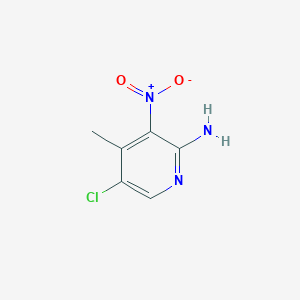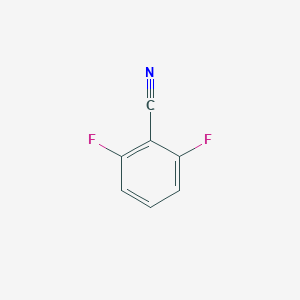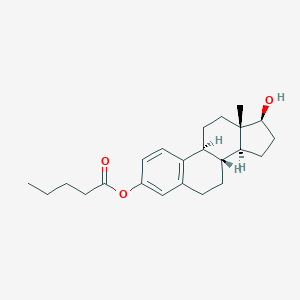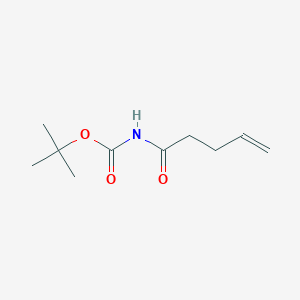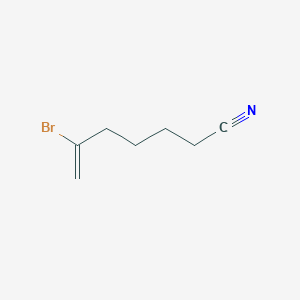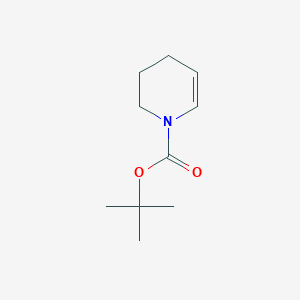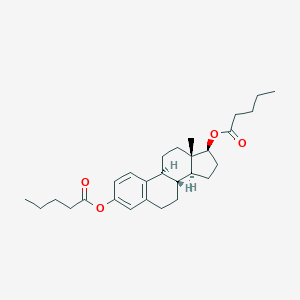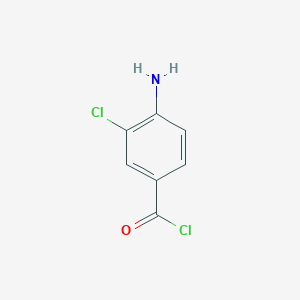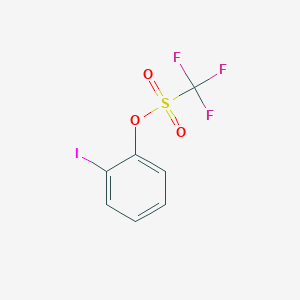
2-Iodophenyl Trifluoromethanesulfonate
Overview
Description
2-Iodophenyl Trifluoromethanesulfonate is an organoiodine compound with the molecular formula C7H4F3IO3S. It is commonly used as a reagent in organic synthesis, particularly in the preparation of aryl triflates and in the generation of arynes. The compound is known for its high reactivity and versatility in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Iodophenyl Trifluoromethanesulfonate can be synthesized through the reaction of 2-iodophenol with trifluoromethanesulfonic anhydride in the presence of a base such as pyridine or triethylamine. The reaction is typically carried out in an inert atmosphere at low temperatures to prevent decomposition .
Industrial Production Methods: In an industrial setting, the synthesis of this compound involves the use of large-scale reactors and precise control of reaction conditions to ensure high yield and purity. The process includes the purification of the product through techniques such as recrystallization or chromatography .
Types of Reactions:
Substitution Reactions: this compound undergoes nucleophilic aromatic substitution reactions, where the trifluoromethanesulfonate group is replaced by various nucleophiles.
Coupling Reactions: It is used in cross-coupling reactions such as Suzuki-Miyaura and Stille couplings to form carbon-carbon bonds.
Aryne Generation: The compound is a precursor for the generation of arynes, which are highly reactive intermediates used in cycloaddition reactions.
Common Reagents and Conditions:
Nucleophiles: Examples include amines, thiols, and alkoxides.
Catalysts: Palladium or nickel catalysts are often used in coupling reactions.
Solvents: Common solvents include dichloromethane, tetrahydrofuran, and dimethylformamide.
Major Products: The major products formed from these reactions include substituted aromatic compounds, biaryl compounds, and various heterocycles .
Scientific Research Applications
2-Iodophenyl Trifluoromethanesulfonate has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules and in the development of new synthetic methodologies.
Biology: The compound is used in the modification of biomolecules and in the study of enzyme mechanisms.
Medicine: It is employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: The compound is used in the production of agrochemicals, dyes, and advanced materials.
Mechanism of Action
The mechanism of action of 2-Iodophenyl Trifluoromethanesulfonate involves the activation of the aromatic ring through the electron-withdrawing trifluoromethanesulfonate group. This activation facilitates nucleophilic attack and the formation of reactive intermediates such as arynes. The molecular targets and pathways involved depend on the specific reaction and the nature of the nucleophile or catalyst used .
Comparison with Similar Compounds
- 2-Bromophenyl Trifluoromethanesulfonate
- 2-Chlorophenyl Trifluoromethanesulfonate
- 2-Fluorophenyl Trifluoromethanesulfonate
Comparison: 2-Iodophenyl Trifluoromethanesulfonate is unique due to the presence of the iodine atom, which enhances its reactivity compared to its bromine, chlorine, and fluorine analogs. The iodine atom’s larger size and lower electronegativity make it a better leaving group, facilitating various substitution and coupling reactions .
Properties
IUPAC Name |
(2-iodophenyl) trifluoromethanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3IO3S/c8-7(9,10)15(12,13)14-6-4-2-1-3-5(6)11/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXIDYNSWXPNBLG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OS(=O)(=O)C(F)(F)F)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F3IO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80444882 | |
| Record name | 2-Iodophenyl Trifluoromethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80444882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
129112-26-1 | |
| Record name | 2-Iodophenyl triflate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=129112-26-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Iodophenyl Trifluoromethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80444882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Iodophenyl Trifluoromethanesulfonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 2-Iodophenyl Trifluoromethanesulfonate a superior aryne precursor compared to other options?
A1: Research has shown that this compound demonstrates superior efficacy as an aryne precursor, particularly in nonpolar solvents []. This is in contrast to other 3-methoxyaryne precursors that have been studied. This enhanced reactivity makes it a valuable tool in synthetic chemistry.
Q2: Can you describe an efficient synthetic route for the preparation of diverse this compound derivatives?
A2: A practical method for synthesizing a range of this compound derivatives involves a three-step sequence []:
Q3: How is this compound used in the synthesis of benzocyclobutenone derivatives?
A3: this compound serves as a precursor to generate benzynes, which are highly reactive intermediates []. These benzynes can then react with various substrates, such as ketene silyl acetals, to form structurally complex molecules like benzocyclobutenone derivatives. This reaction pathway highlights the versatility of this compound in constructing valuable synthetic intermediates.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


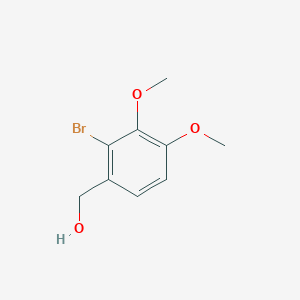
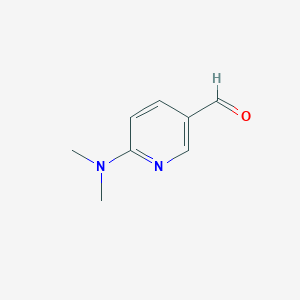
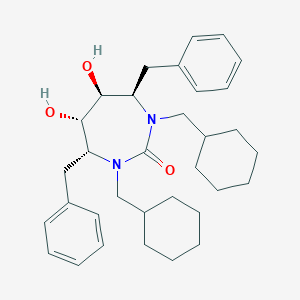
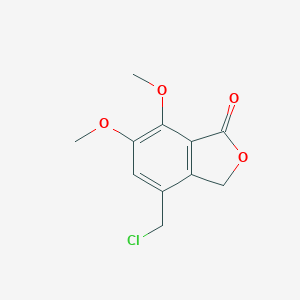
![[(8R,9S,13S,14S,17R)-3-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] pentanoate](/img/structure/B137788.png)
